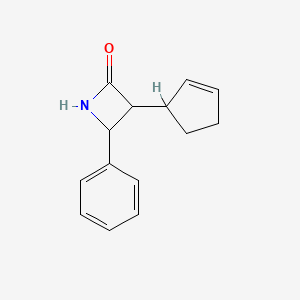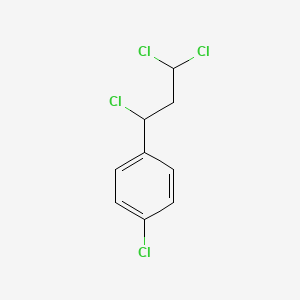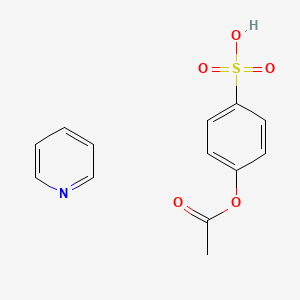![molecular formula C18H18O5 B12558427 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol CAS No. 185698-61-7](/img/structure/B12558427.png)
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol typically involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of the carbon-carbon bond between the ethynyl group and the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various substituted phenols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Ethynyl-substituted phenols: Compounds with ethynyl groups attached to phenolic rings, which also show diverse chemical reactivity and biological properties.
Uniqueness
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is unique due to the combination of its multiple methoxy groups and the ethynyl linkage. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
185698-61-7 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
5-[2-(3,4-dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H18O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h7-11,19H,1-4H3 |
Clave InChI |
QRRWFNNZSFXTND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C#CC2=CC(=C(C(=C2)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)


![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

